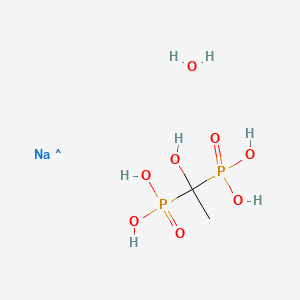
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate typically involves the reaction of phosphorus trichloride with acetic acid, followed by hydrolysis. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent quality control measures. The process includes the neutralization of phosphonic acid with sodium hydroxide, followed by crystallization and purification steps to obtain the disodium salt hydrate form .
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various phosphonate derivatives, which have applications in different fields such as water treatment, detergents, and pharmaceuticals .
Aplicaciones Científicas De Investigación
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate involves its ability to bind to calcium ions, thereby inhibiting the formation of calcium-based scales and deposits. In medical applications, it reduces osteoclastic activity, preventing bone resorption and promoting bone formation .
Comparación Con Compuestos Similares
Similar Compounds
Etidronic acid: Similar in structure and function, used in similar applications.
Alendronic acid: Another bisphosphonate with a stronger effect on bone resorption inhibition.
Pamidronic acid: Used in the treatment of bone metastases and hypercalcemia.
Uniqueness
Phosphonic acid, (1-hydroxyethylidene)bis-, disodium salt, hydrate is unique due to its dual role in industrial and medical applications. Its ability to inhibit both scale formation and bone resorption makes it a versatile compound with wide-ranging uses .
Propiedades
Fórmula molecular |
C2H10NaO8P2 |
|---|---|
Peso molecular |
247.03 g/mol |
InChI |
InChI=1S/C2H8O7P2.Na.H2O/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;1H2 |
Clave InChI |
VNQHZFJWDUFYEN-UHFFFAOYSA-N |
SMILES canónico |
CC(O)(P(=O)(O)O)P(=O)(O)O.O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-6-methoxy-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088370.png)

![3-(3-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14088377.png)
![2-[(10S)-1,5,6,8,12-pentazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-4-yl]phenol](/img/structure/B14088389.png)
![Methyl 4-[3,9-dioxo-2-(2-phenylethyl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14088395.png)
![4-Methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B14088413.png)
![1-(3-Butoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088415.png)



![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-[3-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088442.png)
![3-[2-(Oxan-2-yloxy)ethoxy]propan-1-ol](/img/structure/B14088443.png)
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088447.png)

